3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one
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Overview
Description
3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a phenyl group and a 2-methylprop-1-en-1-yl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated ketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1h-pyrazol-5(4h)-one: Similar structure but lacks the 2-methylprop-1-en-1-yl group.
3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazole: Similar structure but lacks the ketone group.
Uniqueness
3-(2-Methylprop-1-en-1-yl)-1-phenyl-1h-pyrazol-5(4h)-one is unique due to the presence of both the 2-methylprop-1-en-1-yl group and the ketone group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88075-57-4 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-(2-methylprop-1-enyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H14N2O/c1-10(2)8-11-9-13(16)15(14-11)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
InChI Key |
HBZDWQYUBAWFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NN(C(=O)C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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